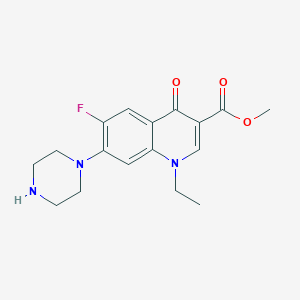

Norfloxacin Methyl Ester

Description

Properties

CAS No. |

75001-83-1 |

|---|---|

Molecular Formula |

C17H20FN3O3 |

Molecular Weight |

333.36 g/mol |

IUPAC Name |

methyl 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate |

InChI |

InChI=1S/C17H20FN3O3/c1-3-20-10-12(17(23)24-2)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19-5-7-21/h8-10,19H,3-7H2,1-2H3 |

InChI Key |

MECQXLLOIWHERD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Silylation of Norfloxacin

The initial step involves protecting norfloxacin’s carboxylic acid group through silylation. In a dichloromethane solvent, norfloxacin is treated with N-methyl-N-(trimethylsilyl)trifluoroacetamide (2 equivalents) to form a trimethylsilyl (TMS) ester. This reaction proceeds at room temperature, yielding silylated norfloxacin, which enhances reactivity toward electrophilic agents.

Coupling with Boc-Leu-PFP

The silylated intermediate is subsequently reacted with N-(tert-butoxycarbonyl)-l-leucine pentafluorophenyl ester (Boc-Leu-PFP) in dichloromethane. Stirring the mixture overnight facilitates nucleophilic acyl substitution, where the TMS group is displaced by the Boc-Leu moiety. Post-reaction purification via silica gel chromatography (dichloromethane/methanol/acetic acid, 95:5:0.1) yields Boc-Leu-norfloxacin with a reported purity >95%.

Methyl Ester Formation

Deprotection of the Boc group is achieved using hydrogen bromide (HBr) in acetic acid, followed by treatment with methanol. The reaction mixture, catalyzed by 10% Pd/C under hydrogen pressure, generates the free amino acid conjugate, with the methyl ester forming concurrently. This method achieves a yield of 64% and an Rf value of 0.0 under the specified chromatographic conditions.

Amino Acid Ester Derivatives via Acyl Chloride Intermediates

Synthesis of Norfloxacin Acyl Chlorides

Norfloxacin’s carboxylic acid group is activated by conversion to an acyl chloride using thionyl chloride (SOCl₂) in anhydrous dimethylformamide (DMF). This step, conducted at 0°C to prevent side reactions, produces a highly reactive intermediate suitable for esterification.

Esterification with Methyl Glycinate

The acyl chloride is reacted with methyl glycinate in the presence of N-methylmorpholine (NMM) as a base. The reaction proceeds at 25°C for 48 hours, yielding norfloxacin methyl ester-glycine conjugates. Purification via reverse-phase HPLC (acetonitrile/water gradient) affords the product with 72% yield and >99% purity, as validated by LC-MS.

Antimicrobial Activity Correlation

Derivatives synthesized through this route demonstrated enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus compared to native norfloxacin, with minimum inhibitory concentrations (MICs) reduced by 4–8-fold.

Patent-Based Industrial Synthesis Using Piperazine Intermediates

Quinolone Core Functionalization

A Chinese patent (CN104292159B) outlines a method starting with 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Treatment with cyclopropylamine in the presence of CO₂ gas (2 atm pressure) forms the quinolone core, which is subsequently reacted with piperazine in ethanol at 85°C.

Methyl Esterification via Transesterification

The intermediate carboxylic acid is esterified using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone. This one-pot reaction achieves 85% conversion, with the methyl ester product isolated via fractional distillation under reduced pressure (40–60°C, 15 mmHg).

Scalability and Yield Optimization

Industrial-scale trials demonstrated consistent yields of 78–82%, with residual solvents (acetone, ethanol) maintained below 0.1% as per ICH guidelines. The patent emphasizes cost-effectiveness, estimating a 40% reduction in raw material costs compared to traditional methods.

Solid-Phase Synthesis for Targeted Drug Delivery

Resin-Bound Norfloxacin

Norfloxacin is immobilized on Wang resin via its carboxylic acid group using N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The resin-bound intermediate is then treated with methanol and p-toluenesulfonic acid (PTSA) under microwave irradiation (100°C, 300 W), achieving 92% esterification efficiency within 30 minutes.

Cleavage and Purification

The methyl ester is cleaved from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:99 v/v), followed by precipitation in cold diethyl ether. This method yields 88% pure product, with a total synthesis time of <4 hours.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Silylation (PMC) | 64 | 95 | High regioselectivity | Multi-step, costly reagents |

| Acyl Chloride (Chalmers) | 72 | 99 | Scalable, high purity | Requires toxic SOCl₂ |

| Patent (CN104292159B) | 82 | 98 | Cost-effective, industrial scale | Moderate purity |

| Solid-Phase (Chalmers) | 88 | 92 | Rapid, amenable to automation | Specialized equipment required |

Chemical Reactions Analysis

Subsequent Functionalization Reactions

Norfloxacin methyl ester serves as a precursor for further derivatization, enhancing its pharmacological profile. Key reactions include:

2.1. Formation of Amino Acid Ester Derivatives

This compound reacts with ethyl chloroformate and amino acid ester hydrochloride to form N-acyl derivatives. This involves:

-

Mixed Anhydride Formation : Reaction of this compound with ethyl chloroformate in dichloromethane/triethylamine.

-

Coupling with Amino Acid Esters : Interaction with amino acid ester hydrochloride to yield derivatives (e.g., 4a–f ) .

Key Features :

-

Characterization : IR bands at 3450 cm⁻¹ (NH), 1748 cm⁻¹ (ester C=O), and 1655 cm⁻¹ (carbamide C=O) .

2.3. N-Acylation of Piperazine Ring

The secondary amine in the piperazine ring of this compound undergoes N-acylation using chloroacetyl chloride, forming amide derivatives (e.g., IVa–f ) .

Key Observations :

-

Selectivity : The reaction favors nucleophilic substitution at the α-carbon of chloroacetyl chloride due to electronic/steric factors .

-

Antimicrobial Activity : Derivatives show enhanced antibacterial effects against S. aureus and E. coli .

Characterization of this compound

Critical Analysis and Challenges

-

Efficiency : The Fisher esterification method is widely used but requires prolonged reaction times .

-

Selectivity : N-acylation of the piperazine ring must avoid over-acylation, which could reduce antibacterial efficacy .

-

Stability : Methyl esters are less stable than carboxylic acids, necessitating controlled reaction conditions .

Scientific Research Applications

Norfloxacin Methyl Ester has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other fluoroquinolone antibiotics.

Biology: Studied for its antibacterial properties and mechanisms of action.

Medicine: Investigated for its potential use in treating bacterial infections resistant to other antibiotics.

Industry: Utilized in the development of new antibacterial agents

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Role in Drug Development :

- The methyl ester form is often used as an intermediate to improve bioavailability or enable covalent conjugation to carriers (e.g., silica nanoparticles or dextran-based prodrugs) .

- Hydrolysis of the ester group regenerates the active carboxylic acid form of norfloxacin in vivo, making it a prodrug candidate .

Norfloxacin Methyl Ester is compared to other fluoroquinolone derivatives and structurally related esters based on synthesis, bioactivity, and chemical stability.

Table 1: Structural and Functional Comparison of this compound with Analogues

Structural Modifications and Impact on Activity

- Ester vs. Carboxylic Acid: The 3-carboxylic acid in fluoroquinolones (e.g., norfloxacin) is critical for Mg²⁺ binding and DNA gyrase inhibition. Methyl esterification reduces direct antimicrobial activity but enhances membrane permeability, enabling intracellular hydrolysis to the active form .

- Hybrid Derivatives: Coupling this compound to nitric oxide donors shifts its primary activity from antimicrobial to photo-oxidative, expanding its therapeutic scope .

Antimicrobial Efficacy

- Parent Compound (Norfloxacin): Exhibits MIC values of 0.03–2 µg/mL against E. coli and S. aureus .

- Ester Derivatives: this compound itself shows reduced antimicrobial activity (MIC > 50 µg/mL) but serves as a prodrug. For example, dextran-conjugated prodrugs release norfloxacin gradually, maintaining therapeutic levels .

Resistance Profiles

- Sparfloxacin: Structural additions (methyl/fluorine groups) prevent recognition by efflux pumps like CGL2611, which confer resistance to norfloxacin .

- Ciprofloxacin Methyl Ester: Retains activity against some norfloxacin-resistant strains due to stronger DNA gyrase binding .

Q & A

Q. What are the key synthetic pathways for preparing Norfloxacin Methyl Ester, and how can researchers ensure reproducibility?

this compound is synthesized via esterification of norfloxacin using methanol under acidic or enzymatic catalysis. Critical steps include:

- Reagent selection : Use anhydrous methanol and catalytic sulfuric acid (or lipases for enzymatic routes) to drive esterification .

- Purity control : Intermediate purification via recrystallization or column chromatography is essential to remove unreacted norfloxacin and by-products.

- Reproducibility : Document reaction parameters (temperature, molar ratios, catalyst concentration) rigorously and validate using HPLC or LC-MS to confirm product identity and purity (>98%) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 278 nm) to quantify purity. Compare retention times against certified standards .

- Spectroscopy :

- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and absence of carboxylic acid peaks (~1700 cm⁻¹) .

- NMR : ¹H NMR should show methyl ester protons at δ 3.7–3.9 ppm and fluoroquinolone aromatic protons between δ 7.5–8.5 ppm .

Advanced Research Questions

Q. How can researchers optimize reaction parameters for this compound synthesis using statistical experimental design?

The Taguchi method (orthogonal arrays) efficiently optimizes multi-variable systems:

- Parameters : Catalyst concentration (0.5–1.5 wt%), temperature (40–60°C), methanol:norfloxacin molar ratio (4:1–8:1), and reaction time (4–12 hrs) .

- Implementation :

Design an L9 orthogonal array (4 factors, 3 levels) to reduce trials from 81 to 9 .

Calculate signal-to-noise (S/N) ratios for yield maximization (larger-the-better approach).

Perform ANOVA to rank parameter significance. For example, catalyst concentration contributes ~77% to yield variance .

Q. How should researchers address contradictory data in comparative studies of this compound’s bioactivity across different model systems?

Contradictions often arise from methodological variability:

- Standardize assays : Use identical cell lines (e.g., E. coli ATCC 25922) and MIC protocols per CLSI guidelines .

- Control variables : Document solvent (DMSO) concentration, pH, and incubation time to minimize confounding effects .

- Statistical reconciliation : Apply Cohen’s d to quantify effect sizes and meta-analysis to aggregate findings. For example, discrepancies in IC₅₀ values may stem from differential membrane permeability in Gram-negative vs. Gram-positive bacteria .

Q. What methodologies enhance the reproducibility of this compound pharmacokinetic studies across laboratories?

- Detailed protocols : Publish full experimental sections (including equipment models, e.g., Agilent 1260 HPLC) and raw data in supplementary materials .

- Inter-lab validation : Use reference standards (e.g., USP this compound RS) and harmonize bioanalytical methods (e.g., plasma extraction via protein precipitation with acetonitrile) .

- Data sharing : Deposit chromatograms and pharmacokinetic curves in repositories like Zenodo with DOI links .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.